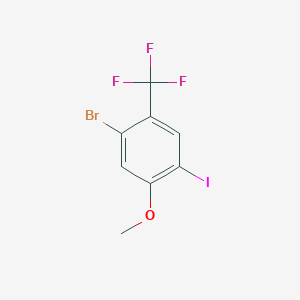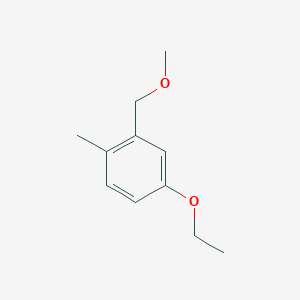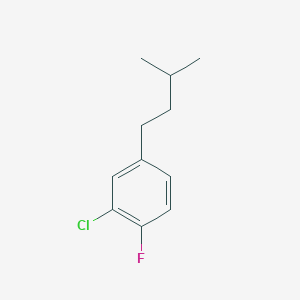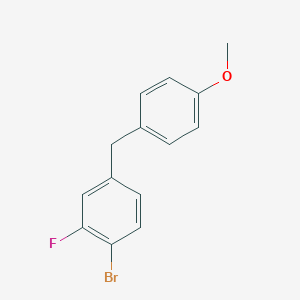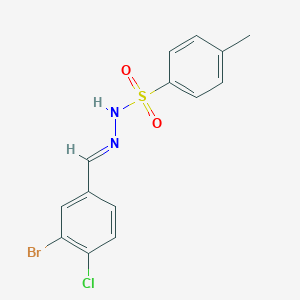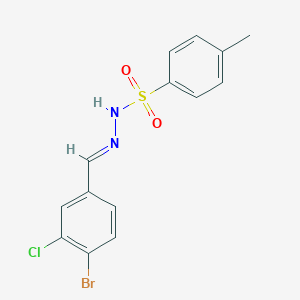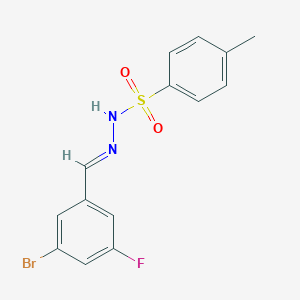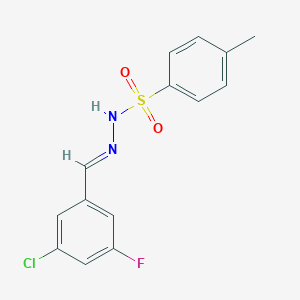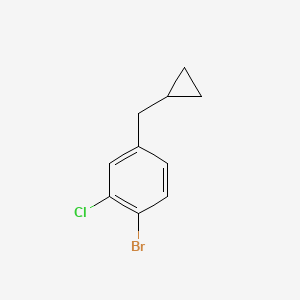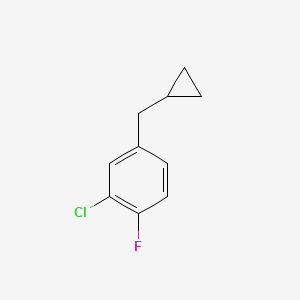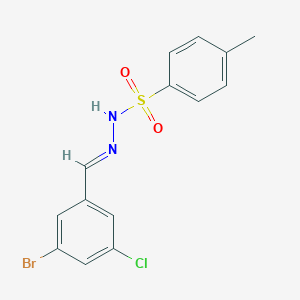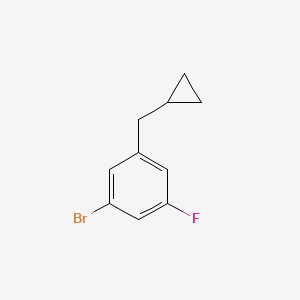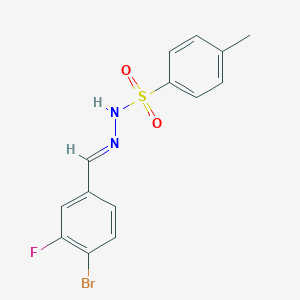
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” appears to contain several functional groups. It has a benzylidene group attached to a sulfonohydrazide group, with bromine and fluorine substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of the substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions involving the bromine or fluorine atoms, or reactions at the sulfonohydrazide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups and substituents present in the compound .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its analogs have been synthesized and studied for their potential antibacterial activities. These compounds generally contain azometin (HN-N=CH-) and halogen groups, which are believed to contribute to their antibacterial properties. Studies have shown that these compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This suggests their potential use in developing new antibacterial agents to combat resistant strains of bacteria (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Nonlinear Optical Properties
Research on derivatives of this compound has also explored their nonlinear optical properties. For instance, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide has been identified as having potential applications in the nonlinear electro-optic field. The compound's structure and optical properties were investigated through various methods, including single-crystal X-ray diffraction and Z-scan technique, revealing its significant third-order nonlinear optical properties. Such characteristics suggest its utility in optical switching, optical modulation, and other applications within the field of photonics (Ahamed, Srinivasan, Balaji, Balakrishnan, & Vinitha, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVLSUGWRKGPA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

